![molecular formula C14H16N2O2 B11121753 4-(4-Methoxypiperidine-1-carbonyl)benzonitrile](/img/structure/B11121753.png)
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile
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Overview
Description
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile is an organic compound belonging to the class of 1-benzoylpiperidines. This compound is characterized by a piperidine ring substituted at the 1-position with a benzoyl group and a methoxy group at the 4-position. It has a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol .
Preparation Methods
The synthesis of 4-(4-Methoxypiperidine-1-carbonyl)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxypiperidine with benzonitrile under specific reaction conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. It is known to interact with nitric oxide synthase, inducible, which plays a role in various physiological processes. The compound’s effects are mediated through its binding to this enzyme, leading to modulation of nitric oxide production .
Comparison with Similar Compounds
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile can be compared with other similar compounds such as:
4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile: This compound has a similar structure but with a methylpiperazine group instead of a methoxypiperidine group.
4-(1-Methylpiperidin-4-yloxy)benzonitrile: This compound features a piperidin-4-yloxy group, highlighting the structural diversity within this class of compounds.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(4-methoxypiperidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-18-13-6-8-16(9-7-13)14(17)12-4-2-11(10-15)3-5-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
KOWVJWAFURNDNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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